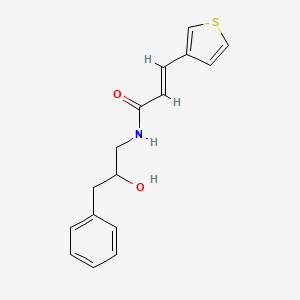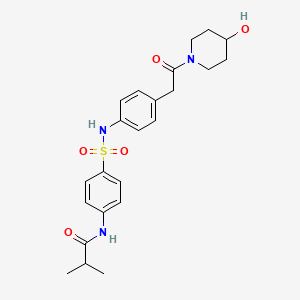
N-(4-(N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)sulfamoyl)phenyl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)sulfamoyl)phenyl)isobutyramide is a complex organic compound characterized by its sulfamoyl and hydroxypiperidin functionalities. This intricate structure hints at its potential versatility in various chemical, biological, and medicinal contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(4-(N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)sulfamoyl)phenyl)isobutyramide involves multiple synthetic steps:
Formation of the Piperidine Intermediate: : The hydroxypiperidine moiety can be synthesized through the reduction of a corresponding piperidone, often using sodium borohydride.
Aryl Sulfonamide Synthesis: : The coupling of the piperidine intermediate with a sulfonyl chloride derivative forms the sulfonamide linkage, typically in the presence of a base like triethylamine.
Amide Bond Formation: : The final step involves the coupling of the aryl sulfonamide with isobutyric anhydride or an equivalent amide-forming reagent under conditions such as using EDCI and HOBt as coupling agents.
Industrial Production Methods
For industrial-scale production, optimization steps might include:
Utilizing high-pressure hydrogenation for reduction steps.
Employing continuous-flow reactors for coupling reactions to enhance reaction efficiency and product yield.
Utilizing automated purification systems such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The hydroxypiperidin ring can undergo oxidation to form ketone or aldehyde derivatives.
Reduction: : The sulfonamide linkage is resistant to most reduction conditions but selective reduction of the piperidin ring is possible.
Substitution: : The aryl groups attached to the sulfonamide can participate in electrophilic or nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents such as PCC or DMP for mild conditions.
Reduction: : Reagents like LiAlH₄ for strong reductions.
Substitution: : Conditions involving halogenating agents for electrophilic substitutions or strong bases for nucleophilic substitutions.
Major Products Formed
Oxidation Products: : Ketone or aldehyde derivatives.
Reduction Products: : Fully or partially reduced piperidin rings.
Substitution Products: : Halogenated or otherwise substituted aryl derivatives.
Scientific Research Applications
N-(4-(N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)sulfamoyl)phenyl)isobutyramide has broad applications:
Chemistry: : Used as a reagent for synthetic organic chemistry, particularly in constructing complex molecular frameworks.
Biology: : Investigated for its ability to interact with various biological targets due to its multi-functional groups.
Industry: : Utilized in the development of advanced materials with specific chemical functionalities.
Mechanism of Action
The compound’s effects stem from its ability to interact with specific molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. Its multi-functional nature allows it to bind effectively to enzymes or receptors, altering their activity. Pathways involved may include inhibition of metabolic enzymes or modulation of signal transduction pathways.
Comparison with Similar Compounds
Compared to similar compounds, N-(4-(N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)sulfamoyl)phenyl)isobutyramide stands out due to:
Unique Functional Group Composition: : The combination of hydroxypiperidin and aryl sulfonamide groups provides a unique profile for interactions.
Versatile Reactivity: : Its ability to undergo various chemical reactions makes it a versatile tool in synthetic chemistry.
Similar Compounds
N-(4-(N-(4-(2-aminophenyl)sulfamoyl)phenyl)isobutyramide: : Lacks the hydroxypiperidin moiety, showing differing biological activity.
N-(4-(N-(4-(2-(4-methoxypiperidin-1-yl)-2-oxoethyl)phenyl)sulfamoyl)phenyl)isobutyramide: : Contains a methoxy group instead of hydroxyl, affecting its reactivity and interaction potential.
This compound exemplifies the intricate design of multi-functional molecules and their vast potential across disciplines. Its complexity is precisely what makes it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
N-[4-[[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]sulfamoyl]phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5S/c1-16(2)23(29)24-18-7-9-21(10-8-18)32(30,31)25-19-5-3-17(4-6-19)15-22(28)26-13-11-20(27)12-14-26/h3-10,16,20,25,27H,11-15H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYYKUKZPQMKRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[7-(4-fluorophenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2952089.png)
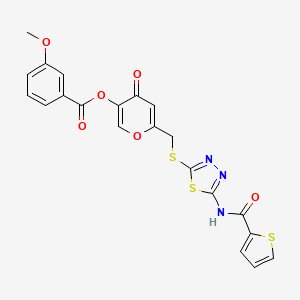
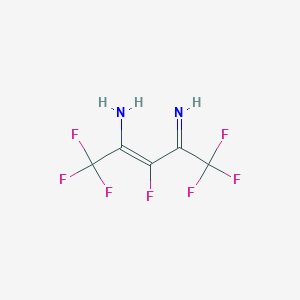
![3-(4-Nitrophenyl)imidazo[1,5-a]pyridine](/img/structure/B2952094.png)
![2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2952096.png)
![4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2952098.png)
![1-(2-Phenoxyethyl)-3-[3-(trifluoromethyl)phenyl]imidazolidin-2-one](/img/structure/B2952099.png)
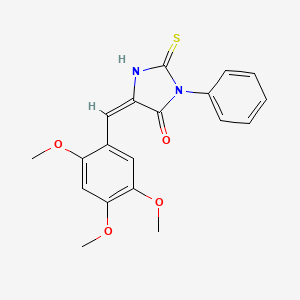
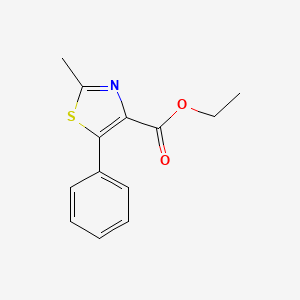
![2-[(5-iodo-2,6-dimethylpyrimidin-4-yl)oxy]acetamide](/img/structure/B2952104.png)
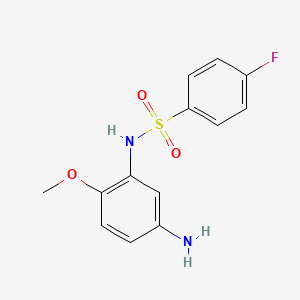
sulfamoyl}-N-phenylbenzamide](/img/structure/B2952108.png)
![(4-Phenyl-2-oxabicyclo[2.1.1]hexan-5-yl)-piperidin-1-ylmethanone](/img/structure/B2952110.png)
